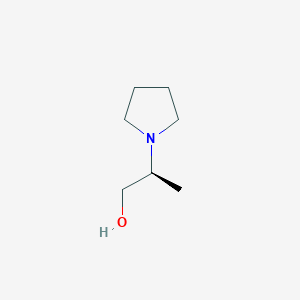
(1-aminopiperidin-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“(1-aminopiperidin-4-yl)methanol” is a chemical compound with the molecular formula C6H14N2O and a molecular weight of 130.18816 . It’s a derivative of piperidine, a six-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring, an amino group, and a methanol group . Piperidine is a six-membered ring with one nitrogen atom .Chemical Reactions Analysis
Piperidine derivatives, including “this compound”, can participate in various chemical reactions. These include hydrogenation, cyclization, cycloaddition, annulation, and amination . Alcohols like methanol can add reversibly to aldehydes and ketones to form hemiacetals, which can further react to form acetals .Zukünftige Richtungen
The future of methanol and its derivatives, including “(1-aminopiperidin-4-yl)methanol”, is promising. Methanol’s versatility in use secures its future, and there is a need to reinvest in conventional methanol to support demand growth long term . Additionally, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Relevant Papers Several papers have been published on the topic of piperidine derivatives and methanol. These include studies on the synthesis and pharmacological applications of piperidine derivatives , the power-to-methanol process , and the phytochemical profiling and GC-MS analysis of aqueous methanol fraction . These papers provide valuable insights into the properties and potential applications of “this compound” and related compounds.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1-aminopiperidin-4-yl)methanol involves the conversion of piperidine to 1-aminopiperidine, followed by the reduction of the resulting compound to (1-aminopiperidin-4-yl)methanol.", "Starting Materials": [ "Piperidine", "Hydrogen gas", "Sodium borohydride", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: Piperidine is reacted with hydrogen gas in the presence of a catalyst to produce 1-aminopiperidine.", "Step 2: 1-aminopiperidine is then reduced using sodium borohydride as a reducing agent in methanol to produce (1-aminopiperidin-4-yl)methanol.", "Step 3: The product is then purified using hydrochloric acid to obtain the final compound." ] } | |
CAS-Nummer |
1260758-23-3 |
Molekularformel |
C6H14N2O |
Molekulargewicht |
130.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



